N,N-ジメチル-3-(ナフタレン-1-イルオキシ)-1-フェニルプロパン-1-アミン
概要
説明
化合物「MG 1」は、マグネシウム(I)化合物のクラスを指し、マグネシウム-マグネシウム結合の存在を特徴としていますマグネシウム(I)化合物は、さまざまな産業および医療用途で広く使用されている、より一般的なマグネシウム(II)化合物とは異なります .
科学的研究の応用
マグネシウム(I)化合物は、科学研究において幅広い用途があります。
化学: これらは、有機合成における還元剤および触媒として使用されます。
生物学: 特に酵素模倣体と金属タンパク質研究の文脈において、マグネシウム(I)化合物の潜在的な生物学的用途を調査する研究が進められています.
医学: まだ臨床設定で広く採用されていませんが、マグネシウム(I)化合物は、抗菌剤や薬物送達システムなど、潜在的な治療用途について調査されています.
産業: 産業部門では、特に軽量で高強度の材料の開発において、材料科学におけるマグネシウム(I)化合物の潜在的な用途が検討されています.
作用機序
マグネシウム(I)化合物の作用機序は、マグネシウム中心から標的分子への電子の移動を含みます。この電子移動は、還元や結合形成など、さまざまな化学的変換を促進することができます。 関与する分子標的と経路は、特定の用途と反応条件によって異なります .
生化学分析
Biochemical Properties
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in its metabolism . Additionally, it binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons .
Cellular Effects
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine affects various cell types and cellular processes. It modulates cell signaling pathways by increasing serotonin levels, which can influence gene expression and cellular metabolism. The compound has been shown to impact neuronal cells significantly, enhancing synaptic plasticity and promoting neuroprotection . In non-neuronal cells, it can affect cellular metabolism by altering the activity of metabolic enzymes and transporters.
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine involves its binding to the serotonin transporter, leading to the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. The compound also interacts with cytochrome P450 enzymes, which metabolize it into active and inactive metabolites . These interactions can lead to enzyme inhibition or activation, affecting the overall pharmacokinetic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that it maintains its efficacy in modulating serotonin levels over extended periods, although its stability can be influenced by factors such as light and pH .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine vary with different dosages in animal models. At therapeutic doses, the compound effectively increases serotonin levels and improves behavioral outcomes in models of premature ejaculation and depression . At higher doses, it can cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, hyperthermia, and seizures .
Metabolic Pathways
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert the compound into its active and inactive metabolites, which are then further processed and excreted. The metabolic pathways involve oxidation, demethylation, and conjugation reactions, affecting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter and P-glycoprotein, which influence its cellular uptake and efflux . The compound’s distribution is also affected by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system.
Subcellular Localization
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is primarily localized in the synaptic cleft and presynaptic neurons, where it exerts its pharmacological effects by inhibiting serotonin reuptake . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations.
準備方法
合成経路と反応条件
マグネシウム(I)化合物の合成は、通常、マグネシウム(II)前駆体の還元を含みます。一般的な方法の1つは、マグネシウム(II)ハロゲン化物を、カリウムまたはナトリウム金属などの強力な還元剤と反応させることです。 この反応は、多くの場合、バルキーな配位子を存在させることによって行われ、得られたマグネシウム(I)化合物を安定化させます .
例えば、バルキーな配位子を存在させた状態でのマグネシウム(II)塩化物とカリウム金属の反応により、マグネシウム(I)ダイマーが生成されます。
MgCl2+2K+Ligand→Mg2(Ligand)2+2KCl
工業生産方法
マグネシウム(I)化合物の工業生産は、安定化と取り扱いに関連する課題のために、まだ初期段階にあります。配位子設計と反応条件の進歩により、スケーラブルな生産方法が実現しました。 これらのデリケートな化合物の分解を防ぐために、特殊な反応器と制御された環境を使用することが不可欠です {_svg_3}.
化学反応解析
反応の種類
マグネシウム(I)化合物は、以下を含むさまざまな化学反応を起こします。
酸化: マグネシウム(I)化合物は、マグネシウム(II)化合物に酸化することができます。この反応は、多くの場合、酸素またはその他の酸化剤によって促進されます。
還元: それほど一般的ではありませんが、特定の条件下でマグネシウム(I)化合物をさらに還元することができます。
置換: これらの化合物は、マグネシウム中心に結合した配位子が他の配位子に置き換えられる置換反応に参加することができます.
一般的な試薬と条件
酸化剤: 酸素、ハロゲン、その他の強力な酸化剤。
還元剤: ナトリウム、カリウム、その他のアルカリ金属。
溶媒: 反応性中間体を安定化させるために、ジエチルエーテルやテトラヒドロフランなどのエーテル系溶媒が一般的に使用されます.
生成される主要な生成物
マグネシウム(I)化合物の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は通常、マグネシウム(II)化合物を生成しますが、置換反応は、さまざまな配位子を持つさまざまなマグネシウム錯体を生成することができます .
化学反応の分析
Types of Reactions
Magnesium(I) compounds undergo a variety of chemical reactions, including:
Oxidation: Magnesium(I) compounds can be oxidized to magnesium(II) compounds. This reaction is often facilitated by oxygen or other oxidizing agents.
Reduction: Although less common, magnesium(I) compounds can be reduced further under specific conditions.
Substitution: These compounds can participate in substitution reactions where ligands attached to the magnesium centers are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, halogens, and other strong oxidizing agents.
Reducing Agents: Sodium, potassium, and other alkali metals.
Major Products Formed
The major products formed from the reactions of magnesium(I) compounds depend on the specific reaction conditions and reagents used. For example, oxidation typically yields magnesium(II) compounds, while substitution reactions can produce a variety of magnesium complexes with different ligands .
類似化合物との比較
特性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421937, DTXSID00861254 | |
Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119356-76-2 | |
Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is R-Dapoxetine separated from the racemic mixture?
A1: R-Dapoxetine can be separated from the racemic mixture through a resolution process using D- or L-(+)-tartaric acid. This method leverages the difference in solubility between the diastereoisomers formed by the reaction of Dapoxetine with tartaric acid. This process has been shown to yield R-Dapoxetine with high enantiomeric excess (e.e% > 99.9%). []
Q2: What is the enantiomeric purity achievable for R-Dapoxetine using the tartaric acid resolution method?
A2: The resolution of racemic Dapoxetine with D- or L-(+)-tartaric acid has demonstrated the capability to produce both S-Dapoxetine and R-Dapoxetine with enantiomeric excess (e.e%) values exceeding 99.9%. This high level of purity highlights the effectiveness of this method for separating the enantiomers. []
Q3: What are the potential advantages of developing prodrugs for Dapoxetine, and how is this achieved structurally?
A3: Prodrugs offer a promising strategy for enhancing the pharmaceutical properties of Dapoxetine, such as water solubility, stability, elution rate, and taste. One approach involves introducing specific chemical groups to modify the Dapoxetine structure. For example, reacting Dapoxetine with (RcO)2P(O)O(CRaRb)y-halide leads to a prodrug with a zwitterionic structure, incorporating the -(CRaRb)y-O-P(O)(ORc)(O-) progroup (Rp), potentially improving its overall pharmaceutical profile. []
Q4: Are there alternative synthesis pathways for obtaining enantiomerically pure Dapoxetine?
A4: Yes, highly enantioselective syntheses have been developed for both (S)-(+)- and (R)-(-)-Dapoxetine. These methods utilize 3-phenyl-1-propanol as a starting material and leverage Du Bois asymmetric C-H amination reactions with chiral dirhodium(II) complexes as catalysts to achieve enantioselectivity. []
Q5: What analytical methods are employed to determine the purity of Dapoxetine and identify potential impurities?
A5: Capillary electrophoresis (CE) serves as a valuable analytical technique for assessing the purity of Dapoxetine hydrochloride. This method enables the separation and quantification of (R)-Dapoxetine along with potential impurities like (3S)‐3‐(dimethylamino)‐3‐phenyl‐1‐propanol, (S)‐3‐amino‐3‐phenyl‐1‐propanol, and 1-naphthol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。